molecular formula C7H10Cl2N2O2S B3046469 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-43-1

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B3046469
CAS No.: 1245823-43-1
M. Wt: 257.14
InChI Key: ZPTUXEQBVSWCEZ-UHFFFAOYSA-N
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Description

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at position 4, an isobutyl group at position 1, and a sulfonyl chloride group at position 5. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1-isobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at position 5. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to form sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation.

    Sulfinyl or Sulfhydryl Derivatives: Formed by reduction.

Scientific Research Applications

Synthesis and Reactivity

The sulfonyl chloride group in 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride makes it an excellent electrophile for various nucleophilic substitution reactions. It can be used to synthesize a variety of derivatives that may exhibit enhanced biological activity.

Key Synthetic Routes

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Formation of Pyrazole Derivatives : By reacting with different nucleophiles, various pyrazole derivatives can be synthesized, which may have distinct pharmacological properties.

Pharmacological Applications

Research indicates that compounds containing the pyrazole moiety have diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Therapeutic Areas

  • Anticancer Activity : Some derivatives of pyrazole compounds have shown potential as anticancer agents, particularly in targeting androgen receptor-dependent cancers such as prostate cancer .
  • Antimicrobial Properties : Studies have demonstrated that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Neurological Disorders : The potential neuroprotective effects of pyrazole derivatives are being explored for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study explored the efficacy of a derivative of this compound as a selective androgen receptor modulator (SARM). Results indicated that the compound inhibited the growth of prostate cancer cells in vitro, suggesting its potential use in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized pyrazole derivatives. The study reported that specific compounds derived from this compound demonstrated significant activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/ConditionReference
4-Chloro-1-isobutyl-1H-pyrazole-5-SClAnticancerProstate Cancer
Derivative AAntimicrobialE. coli
Derivative BAntifungalC. albicans

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole-5-sulfonyl chloride: Lacks the isobutyl group at position 1.

    1-isobutyl-1H-pyrazole-5-sulfonyl chloride: Lacks the chloro group at position 4.

    4-chloro-1H-pyrazole: Lacks both the isobutyl and sulfonyl chloride groups.

Uniqueness

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both the chloro and isobutyl groups, which can influence its reactivity and the types of derivatives that can be formed. This makes it a versatile compound for various synthetic applications.

Biological Activity

4-Chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-43-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the chlorination of the corresponding pyrazole precursor followed by sulfonylation. The synthetic routes are optimized for yield and purity, often utilizing reagents such as chlorosulfonic acid in controlled environments.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole-sulfonamide compounds for their in vitro antimicrobial activities against several pathogenic microorganisms. Notably, compounds with sulfonamide moieties demonstrated enhanced antibacterial activity.

CompoundMicroorganism TestedMIC (µg/mL)
4gStaphylococcus aureus62.5
4fCandida albicans62.5
3aSaccharomyces cerevisiae62.5

The results indicated that the presence of the sulfonamide group synergistically enhances the antimicrobial efficacy of pyrazole derivatives .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazoles have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a comparative study, several pyrazole derivatives were shown to have IC50 values indicating their potency against COX enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
150a5.400.01
150d>2000>2000

These findings suggest that certain derivatives may act as selective COX-2 inhibitors, offering therapeutic potential in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and inflammatory pathways. The sulfonamide group is believed to enhance binding affinity to target proteins, leading to inhibition of essential biological functions in pathogens and inflammatory mediators .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A series of clinical trials evaluated the effectiveness of pyrazole derivatives against common bacterial infections, demonstrating significant reductions in pathogen load.
  • Anti-inflammatory Trials : Clinical assessments of pyrazole-based compounds for chronic inflammation showed promising results in reducing symptoms and improving patient outcomes compared to standard treatments.

Properties

IUPAC Name

4-chloro-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-5(2)4-11-7(14(9,12)13)6(8)3-10-11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTUXEQBVSWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190458
Record name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-43-1
Record name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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